tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3, molecular formula C11H22N4O3, molecular weight 258.32 Da) is a bifunctional piperazine building block featuring a Boc-protected amine and an N-methylamino hydrazide (semicarbazide) group. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of hydrazone-, hydrazide-, and heterocycle-containing screening libraries.

Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
CAS No. 1432680-23-3
Cat. No. B1377362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate
CAS1432680-23-3
Molecular FormulaC11H22N4O3
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N
InChIInChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3
InChIKeyIYHBQAMSVJKOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3): A Differentiated N-Methyl Hydrazide Building Block for MedChem Synthesis and Library Design


tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3, molecular formula C11H22N4O3, molecular weight 258.32 Da) is a bifunctional piperazine building block featuring a Boc-protected amine and an N-methylamino hydrazide (semicarbazide) group [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of hydrazone-, hydrazide-, and heterocycle-containing screening libraries . Its structural hallmark — the N-methyl substitution on the hydrazinecarbonyl nitrogen — distinguishes it from the more common non-methylated analog (tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate, CAS 874842-90-7) and imparts unique physicochemical properties relevant to lead optimization workflows [1].

Why Generic Substitution Fails: tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate Cannot Be Simply Replaced by Non-Methylated Analogs


The N-methyl substitution on the hydrazinecarbonyl moiety is not a trivial structural variation. Replacing tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate with its non-methylated counterpart (CAS 874842-90-7) or other piperazine carboxylate hydrazides alters three critical molecular descriptors concurrently: (i) hydrogen bond donor count (reduced from 2 to 1), (ii) topological polar surface area (79.1 vs. 87.9 Ų), and (iii) lipophilicity (XLogP3 -0.4 vs. reported LogP ~1.09) [1]. These changes affect passive membrane permeability, P-glycoprotein substrate recognition, and the compound's metabolic lability — parameters that cannot be predicted or compensated for without experimental validation in the specific biological context [1]. Furthermore, the N-methyl group blocks a potential metabolic soft spot (N-hydroxylation or N-oxidation) present on the unsubstituted hydrazide, which may confer improved metabolic stability . Direct experimental comparative data against the non-methylated analog are, however, not yet available in the public domain, and this limitation should be factored into procurement decisions.

Quantitative Differentiation Evidence: tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate vs. Closest Analogs


Evidence 1: Physicochemical Descriptor Differentiation — Reduced Hydrogen Bond Donor Count vs. Non-Methylated Analog

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 (non-methylated analog, CAS 874842-90-7) to 1 (target compound), while maintaining an identical hydrogen bond acceptor count of 4 [1]. This single-donor reduction is quantitatively associated with improved passive membrane permeability and reduced P-glycoprotein efflux liability in drug design frameworks [2]. The topological polar surface area (TPSA) is correspondingly lower for the target compound (79.1 Ų) compared to the non-methylated analog (87.9 Ų), a difference of 8.8 Ų [1].

Medicinal Chemistry Drug Design ADME Prediction

Evidence 2: Lipophilicity Modulation — XLogP3 Comparison Suggests Altered Tissue Distribution Potential

The computed XLogP3-AA for tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is -0.4, indicating moderate hydrophilicity [1]. In contrast, the non-methylated analog (CAS 874842-90-7) has a reported LogP of approximately 1.09 (ChemSrc) or 0.12 (Leyan), suggesting higher lipophilicity . The target compound's lower lipophilicity may reduce non-specific protein binding and hERG channel blockade risk, common liabilities associated with excessively lipophilic piperazine derivatives [2].

Lipophilicity ADME Lead Optimization

Evidence 3: GHS Safety Profile — Documented Hazard Classification Facilitates Risk-Assessed Procurement

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is classified under the Globally Harmonized System (GHS) with specific hazard statements derived from one ECHA C&L notification: Acute Tox. 4 (H302, H312, H332 — harmful if swallowed, in contact with skin, or inhaled), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This documented hazard profile, although based on a limited notification dataset, provides procurement teams with actionable safety information that may not be available for less-characterized analogs.

Chemical Safety GHS Classification Laboratory Safety

Evidence 4: Synthetic Utility — N-Methyl Hydrazide as a Privileged Intermediate for Heterocycle Synthesis

The N-methylhydrazinecarbonyl moiety serves as a versatile handle for constructing N-methyl-substituted hydrazones, N-methyl-triazoles, and N-methyl-pyrazoles — structural motifs prevalent in kinase inhibitors and CNS-active agents [1]. Unlike the non-methylated hydrazide analog, which yields N-unsubstituted heterocycles that may require an additional protection/deprotection or N-alkylation step, the target compound delivers the N-methyl group preinstalled, reducing synthetic step count by one and improving overall atom economy [1]. The Boc-protected piperazine nitrogen further enables orthogonal functionalization through standard Boc-deprotection (TFA or HCl) followed by amide coupling, sulfonylation, or reductive amination [2].

Organic Synthesis Heterocyclic Chemistry Library Design

Procurement-Guiding Application Scenarios for tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3)


Scenario 1: Synthesis of N-Methyl Triazole and N-Methyl Pyrazole Screening Libraries

Medicinal chemistry teams targeting kinase, GPCR, or epigenetic targets that require N-methyl heterocycles can use this building block to access the desired substitution pattern in a single cyclocondensation step, avoiding post-synthetic N-alkylation. The lower HBD count (1 vs. 2) and reduced TPSA (79.1 vs. 87.9 Ų) of the target compound relative to the non-methylated analog [1] predict improved cell permeability of the resulting screening compounds, increasing the probability of identifying cell-active hits.

Scenario 2: Fragment-Based Drug Discovery Requiring Low Lipophilicity Hydrazide Warheads

Fragment libraries benefit from building blocks with XLogP3 values below 0 to maintain ligand efficiency and avoid hydrophobic collapse. The target compound's XLogP3 of -0.4 [1] is substantially lower than the LogP of ~1.09 reported for the non-methylated analog [2], making it a more suitable choice for fragment-based screening campaigns that prioritize low lipophilicity starting points.

Scenario 3: Parallel Synthesis Where Orthogonal Boc-Protection Is Required

The Boc-protected piperazine nitrogen enables selective deprotection under acidic conditions (TFA or HCl/dioxane), while the N-methyl hydrazide remains intact. This orthogonality is critical for library production workflows where the piperazine nitrogen must be diversified independently of the hydrazide moiety . The preinstalled N-methyl group further eliminates the need for a post-diversification alkylation step, streamlining the parallel synthesis protocol.

Scenario 4: Procurement Under Stringent Safety Documentation Requirements

For CROs, pharmaceutical companies, or academic core facilities operating under ISO 9001 or GLP compliance frameworks, the availability of a documented GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [3] for the target compound satisfies institutional chemical hygiene plan requirements and facilitates expedited procurement approvals, whereas purchasing uncharacterized or less-documented analogs may trigger additional safety review cycles.

Quote Request

Request a Quote for tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.